5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene
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Overview
Description
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene: is an organic compound with a molecular formula of C11H13Br. It is a derivative of indene, characterized by the presence of bromine and methyl groups at specific positions on the indene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-) ions.
Oxidation Reactions: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions are commonly used for substitution reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-hydroxy-4,7-dimethyl-2,3-dihydro-1H-indene or 5-amino-4,7-dimethyl-2,3-dihydro-1H-indene can be formed.
Oxidation Products: Oxidation can yield products like 5-bromo-4,7-dimethylindanone or 5-bromo-4,7-dimethylindanoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Pharmacological Applications: Research is ongoing to explore the potential pharmacological properties of this compound, including its use as a building block for drug development.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
4,7-Dimethyl-2,3-dihydro-1H-indene: This compound lacks the bromine atom and exhibits different reactivity and properties compared to 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene.
5-Bromo-2,3-dihydro-1H-indene: This compound lacks the methyl groups at positions 4 and 7, resulting in different chemical behavior and applications.
Uniqueness:
Properties
CAS No. |
88632-73-9 |
---|---|
Molecular Formula |
C11H13Br |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
5-bromo-4,7-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c1-7-6-11(12)8(2)10-5-3-4-9(7)10/h6H,3-5H2,1-2H3 |
InChI Key |
BTUVBKIHBIESQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)C)Br |
Origin of Product |
United States |
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